molecular formula C17H13N B8783877 N-(1-Naphthylmethylene)aniline CAS No. 890-50-6

N-(1-Naphthylmethylene)aniline

Cat. No. B8783877
CAS RN: 890-50-6
M. Wt: 231.29 g/mol
InChI Key: WNYBWTSSOIEBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05374701

Procedure details

In a procedure similar to that of Example 16 using [phenylmethyl]-1H-benzotriazole (10 mmol) and N-([1-naphthalenyl]methylene)benzenamine (10 mmol): 88% yield: mp 51°-53° C. (MeOH) (lit1 oil); 1H NMR (300 MHz, CDCl3) δ7.39-7.69 (m, 8H), 7.77-7.90 (m, 3H), 8.46 (br d, 2.7H, 1H); IR (CDCl3) 3060 (s), 2245 (eyne), 1596, 1581, 1508, 1491 (s), 1442, 1398, 1333, 1215, 1070, 1017 cm1. MS (EI) m/e 228 (M+, 100).
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7]N2C3C=CC=CC=3N=N2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:17]1([CH:27]=NC2C=CC=CC=2)[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH:20]=[CH:19][CH:18]=1>CO>[C:1]1([C:7]#[C:27][C:17]2[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[CH:20]=[CH:19][CH:18]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)CN1N=NC2=C1C=CC=C2
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C=NC1=CC=CC=C1
Step Three
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C#CC1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.